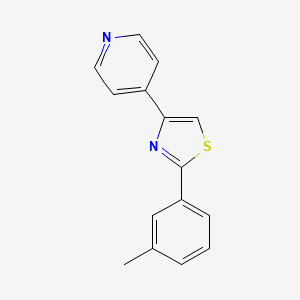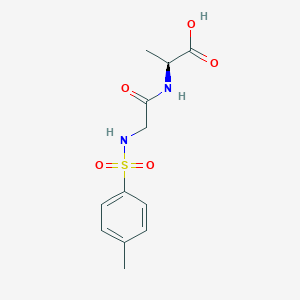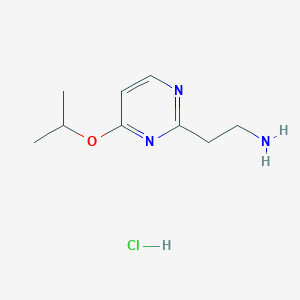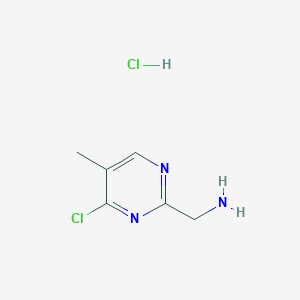![molecular formula C16H9ClN2 B12637722 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile CAS No. 919293-17-7](/img/structure/B12637722.png)
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated benzo[h]isoquinoline moiety attached to a prop-2-enenitrile group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile typically involves the reaction of 9-chlorobenzo[h]isoquinoline with acrylonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the acrylonitrile to the chlorinated isoquinoline. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitrile group or reduce the double bond in the prop-2-enenitrile moiety.
Substitution: The chlorine atom in the benzo[h]isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alkanes, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a variety of derivatives, such as azides or thiols, depending on the nucleophile used.
科学研究应用
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would vary based on the context of its use and the specific targets involved.
相似化合物的比较
Similar Compounds
9-Chlorobenzo[h]isoquinoline: Shares the core structure but lacks the prop-2-enenitrile group.
Benzo[h]isoquinoline: Similar core structure without the chlorine atom and prop-2-enenitrile group.
Acrylonitrile: Contains the nitrile group but lacks the benzo[h]isoquinoline moiety.
Uniqueness
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is unique due to the combination of the chlorinated benzo[h]isoquinoline and the prop-2-enenitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
919293-17-7 |
|---|---|
分子式 |
C16H9ClN2 |
分子量 |
264.71 g/mol |
IUPAC 名称 |
3-(9-chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9ClN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h1-5,7-10H |
InChI 键 |
OIMANMGVFYYSSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
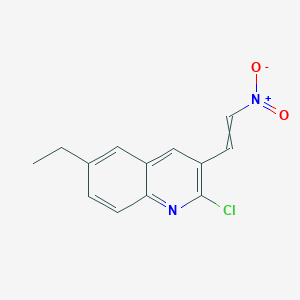

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)

![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
